2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Overview
Description
The compound “2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a complex organic molecule that contains several functional groups. These include a cyanobenzoyl group, a dioxolanyl group, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that this compound could be synthesized through a series of organic reactions involving the formation of the dioxolane ring, the introduction of the cyanobenzoyl group, and the formation of the thiophene ring.Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the functional groups and the aromatic thiophene ring. The electron-withdrawing nature of the cyano group could have an impact on the electronic distribution within the molecule, potentially influencing its reactivity.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the functional groups suggests that it could participate in a variety of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar cyano group could influence its solubility in different solvents.Scientific Research Applications
Heterocyclic Compound Synthesis
The versatility of thiophene derivatives in synthesizing a wide array of heterocyclic compounds has been demonstrated through various synthetic routes. For instance, the reaction of thiophene derivatives with different chemical reagents leads to the production of compounds comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These synthetic procedures, characterized by their simplicity and the convenience of yield production, underscore the utility of thiophene derivatives in heterocyclic transformations and biological investigations (Shams et al., 2010).
Antioxidant and Antimicrobial Activities
Studies have explored the antioxidant profile of thiophene derivatives, revealing their potential in inhibiting lipid peroxidation and exhibiting glutathione peroxidase-like activity. This suggests their usefulness in designing antioxidant therapies (Malmström et al., 2001). Additionally, novel thiophene-containing compounds have shown promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Mabkhot et al., 2017).
Photophysical Properties
The engineering of thiophene-based organic sensitizers for solar cell applications is another significant area of research. These sensitizers, upon anchoring onto TiO2 film, have shown high incident photon to current conversion efficiency, illustrating the potential of thiophene derivatives in photovoltaic technologies (Kim et al., 2006).
Synthesis of Polyfunctional Compounds
Thiophene derivatives have been utilized in the synthesis of polyfunctional compounds, demonstrating high inhibitory effects against various human cancer cell lines. This illustrates the potential of thiophene derivatives in antitumor research and the development of cancer therapeutics (Shams et al., 2010).
Safety And Hazards
Without specific safety data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if this compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials.
properties
IUPAC Name |
3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c16-9-10-2-1-3-11(8-10)14(17)12-4-5-13(20-12)15-18-6-7-19-15/h1-5,8,15H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFVHASQMJBHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641940 | |
Record name | 3-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-19-3 | |
Record name | 3-[[5-(1,3-Dioxolan-2-yl)-2-thienyl]carbonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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